3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione is a heterocyclic compound that features both pyrazine and diazepine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diamines with diketones in the presence of a catalyst such as indium chloride in acetonitrile at room temperature . This method yields the desired product with high purity and without the need for chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as topoisomerase I and II, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of tumor cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,e][1,4]diazepinones: These compounds share a similar diazepine ring structure but differ in their substituents and overall molecular framework.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinones: These compounds feature a triazole ring fused to the diazepine ring, offering different chemical and biological properties.
Uniqueness
3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione is unique due to its specific ring structure and the presence of both pyrazine and diazepine rings. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Activité Biologique
3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on histone deacetylase (HDAC) inhibition and cytotoxicity against various cancer cell lines.
Structure and Synthesis
The compound belongs to a class of pyrazino derivatives characterized by a unique bicyclic structure. Its synthesis typically involves multi-step organic reactions, often utilizing methods such as the Castagnoli–Cushman reaction or other cyclization techniques.
Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are crucial in regulating gene expression and are implicated in cancer progression. Recent studies have shown that this compound exhibits significant HDAC inhibitory activity.
- Inhibition Data : In a comparative study with Vorinostat (an established HDAC inhibitor), the IC50 values for the compound were found to be lower than those for Vorinostat in several analogues. For instance:
- Compound 7p: IC50 = 0.309 µM
- Vorinostat: IC50 = 0.630 µM
This indicates that certain derivatives of this compound may offer enhanced efficacy compared to traditional HDAC inhibitors .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against various cancer cell lines. The results demonstrate promising selective cytotoxic effects.
- Case Study Results :
These findings suggest that structural modifications can significantly enhance the biological activity of this compound.
The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. This is associated with increased production of reactive oxygen species (ROS), leading to cell cycle arrest at the G1/S checkpoint.
Comparative Analysis of Biological Activity
Compound | Target Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MV-4-11 | 8.7 | Apoptosis via ROS |
Vorinostat | MV-4-11 | 0.630 | HDAC inhibition |
Compound 8m | LoVo | 11.0 | Apoptosis via ROS |
Propriétés
IUPAC Name |
2,3,4,6,7,8-hexahydropyrazino[1,2-d][1,4]diazepine-1,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-5-6-8(13)10-2-4-11(6)3-1-9-7/h5H,1-4H2,(H,9,12)(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLWFXMJFJMBEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC(=O)C2=CC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563281 |
Source
|
Record name | 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130947-34-1 |
Source
|
Record name | 3,4,7,8-Tetrahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.